molecular formula C20H18N4O2 B15034053 2-(4-nitrophenyl)-N,N-di(prop-2-en-1-yl)quinazolin-4-amine

2-(4-nitrophenyl)-N,N-di(prop-2-en-1-yl)quinazolin-4-amine

Cat. No.: B15034053
M. Wt: 346.4 g/mol
InChI Key: GWJZIEQNZVDLDA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a nitrophenyl group and two prop-2-en-1-yl groups attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine typically involves multi-step organic reactions

    Preparation of Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Attachment of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be attached via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-en-1-yl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroquinazoline derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline core can interact with various enzymes and receptors. The prop-2-en-1-yl groups provide additional sites for molecular interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)quinazolin-4-amine: Lacks the prop-2-en-1-yl groups, resulting in different chemical properties and biological activities.

    N,N-Bis(prop-2-en-1-yl)quinazolin-4-amine: Lacks the nitrophenyl group, affecting its electron transfer capabilities and reactivity.

Uniqueness

2-(4-Nitrophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine is unique due to the combination of the nitrophenyl group and the prop-2-en-1-yl groups attached to the quinazoline core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N,N-bis(prop-2-enyl)quinazolin-4-amine

InChI

InChI=1S/C20H18N4O2/c1-3-13-23(14-4-2)20-17-7-5-6-8-18(17)21-19(22-20)15-9-11-16(12-10-15)24(25)26/h3-12H,1-2,13-14H2

InChI Key

GWJZIEQNZVDLDA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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